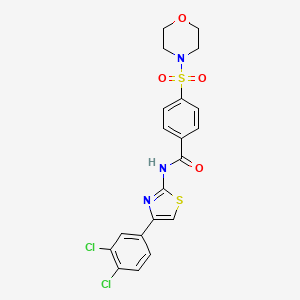
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C20H17Cl2N3O4S2 and its molecular weight is 498.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazole ring substituted with a dichlorophenyl group and a morpholinosulfonyl moiety. Its molecular formula is C16H16Cl2N4O2S, with a molecular weight of approximately 396.29 g/mol. The presence of the thiazole and morpholine groups suggests potential interactions with biological receptors.
| Property | Value |
|---|---|
| Molecular Formula | C16H16Cl2N4O2S |
| Molecular Weight | 396.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antiparasitic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's thiazole structure is particularly noted for its ability to inhibit the cruzain enzyme, which is essential for the survival of the parasite.
Case Study: Anti-Trypanosomal Activity
A study evaluated several thiazole derivatives for their efficacy against T. cruzi. The results indicated that modifications on the phenyl ring significantly influenced antiparasitic activity. For instance, compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups. The docking studies revealed that optimal interactions occurred when hydrophobic and polar residues were engaged effectively in the binding site of cruzain .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
The compound's mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. This was evidenced by reduced phosphorylation of key signaling proteins in treated cancer cell lines .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole-based compounds. Research has shown that:
- Substituent Effects : The presence of halogen substituents on the phenyl ring enhances lipophilicity and improves binding affinity to target proteins.
- Morpholine Moiety : The morpholine group contributes to selectivity for certain receptors, such as sigma receptors, which are implicated in pain modulation and neuroprotection .
Table 2: Summary of SAR Findings
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increases potency against T. cruzi |
| Morpholine | Enhances selectivity for sigma receptors |
| Alkyl Groups | Modulates lipophilicity and solubility |
特性
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O4S2/c21-16-6-3-14(11-17(16)22)18-12-30-20(23-18)24-19(26)13-1-4-15(5-2-13)31(27,28)25-7-9-29-10-8-25/h1-6,11-12H,7-10H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOVFZGMOJXBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














